molecular formula C19H17N3O4 B14922073 5-[(4-Hydroxy-2-methylanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(4-Hydroxy-2-methylanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B14922073
M. Wt: 351.4 g/mol
InChI Key: AXWHKNQDUNPJCE-UHFFFAOYSA-N
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Description

5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-methylaniline with 4-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with barbituric acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Known for their broad range of biological activities.

    Indole Derivatives: Widely studied for their pharmacological properties.

    Pyrimidine Derivatives: Commonly used in medicinal chemistry for drug development.

Uniqueness

What sets 5-[(Z)-1-(4-HYDROXY-2-METHYLANILINO)METHYLIDENE]-1-(4-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE apart is its unique combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound with promising applications in various fields.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

6-hydroxy-5-[(4-hydroxy-2-methylphenyl)iminomethyl]-1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H17N3O4/c1-11-3-5-13(6-4-11)22-18(25)15(17(24)21-19(22)26)10-20-16-8-7-14(23)9-12(16)2/h3-10,23,25H,1-2H3,(H,21,24,26)

InChI Key

AXWHKNQDUNPJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C=C(C=C3)O)C)O

Origin of Product

United States

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